Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate

Description

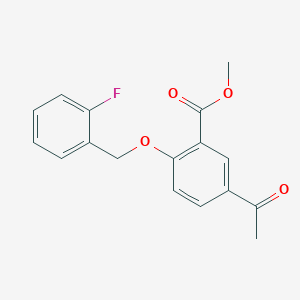

Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate is a fluorinated aromatic ester derivative with a molecular formula of C₁₈H₁₅FO₅ and a molecular weight of 330.31 g/mol. Structurally, it features:

- A benzoate core substituted with an acetyl group at the 5-position.

- A 2-fluorobenzyl ether group at the 2-position.

- A methyl ester at the carboxylate position.

This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis. Its fluorinated benzyl group enhances metabolic stability and bioavailability, while the acetyl moiety may contribute to hydrogen-bonding interactions in biological targets .

Properties

Molecular Formula |

C17H15FO4 |

|---|---|

Molecular Weight |

302.30 g/mol |

IUPAC Name |

methyl 5-acetyl-2-[(2-fluorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C17H15FO4/c1-11(19)12-7-8-16(14(9-12)17(20)21-2)22-10-13-5-3-4-6-15(13)18/h3-9H,10H2,1-2H3 |

InChI Key |

RSUQZRRMYYOFLU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2F)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate typically involves the esterification of 5-acetyl-2-hydroxybenzoic acid with 2-fluorobenzyl alcohol. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

Reduction: The ester group can be reduced to form an alcohol.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) and amines (NH2-) are commonly used.

Major Products Formed

Oxidation: Formation of 5-acetyl-2-((2-fluorobenzyl)oxy)benzoic acid.

Reduction: Formation of 5-acetyl-2-((2-fluorobenzyl)oxy)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles. The fluorobenzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate with structurally analogous derivatives, focusing on substituents, physicochemical properties, and applications:

Key Structural and Functional Differences:

Fluorinated vs. Non-Fluorinated Benzyl Groups: The 2-fluorobenzyl group in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like Methyl 5-acetyl-2-(benzyloxy)benzoate. This enhances metabolic stability and binding affinity in biological systems . In contrast, Methyl 5-amino-2-((2-fluorobenzyl)oxy)benzoate replaces the acetyl group with an amine, reducing steric bulk but increasing polarity .

Propoxy vs. Benzyloxy Substituents :

- Methyl 5-acetyl-2-propoxybenzoate exhibits simpler alkyl substitution, leading to lower molecular weight (252.26 g/mol) and altered solubility profiles. Its antiulcer activity is attributed to the acetyl-propoxy combination .

Biological Activity :

- Brominated derivatives (e.g., Methyl 5-(2-bromoacetyl)-2-propoxybenzoate) are used in synthesizing PDE5 inhibitors due to the bromine atom’s role in covalent binding .

- The acetyl group in the target compound may mimic carbonyl groups in enzyme substrates, as seen in analogs with antiulcer and antihypertensive effects .

Physicochemical Data:

- NMR Shifts : The ¹H NMR spectrum (similar to ) would show:

- Crystal Structure : Derivatives like Methyl 5-(2-bromoacetyl)-2-propoxybenzoate exhibit planar aromatic rings with ester groups deviating by ~41.65°, a feature likely shared by the target compound .

Research Implications

Biological Activity

Methyl 5-acetyl-2-((2-fluorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: C13H13F O3

- Molecular Weight: 236.24 g/mol

- CAS Number:

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

- Antitumor Activity: Preliminary studies have shown that compounds with similar structures can inhibit tumor growth by affecting cell cycle proteins and inducing apoptosis in cancer cells.

- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.

- Antimicrobial Properties: Similar derivatives have demonstrated antibacterial activity against various pathogens, suggesting potential applications in treating infections.

Case Studies

-

Antitumor Efficacy:

A study investigated the effects of this compound on human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction and cell cycle arrest at the G2/M phase. -

Anti-inflammatory Activity:

In a murine model of inflammation, administration of the compound led to a marked decrease in paw edema and reduced levels of inflammatory mediators in serum. This suggests its potential as an anti-inflammatory agent in chronic inflammatory diseases. -

Antimicrobial Action:

The compound was tested against Staphylococcus aureus and Escherichia coli, showing notable antibacterial activity with MIC values of 32 µg/mL and 64 µg/mL, respectively. This positions it as a candidate for further development in antimicrobial therapies.

Comparative Analysis

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antitumor | High | Induction of apoptosis |

| Anti-inflammatory | Moderate | Inhibition of cytokine production |

| Antimicrobial | Moderate | Disruption of bacterial cell wall |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.